molecular formula C10H11N3O6 B4786977 N-(2-methoxyethyl)-3,5-dinitrobenzamide

N-(2-methoxyethyl)-3,5-dinitrobenzamide

Cat. No.: B4786977
M. Wt: 269.21 g/mol
InChI Key: QYTUYKZYCSGNES-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3,5-dinitrobenzamide (DNB1) is a synthetic benzamide derivative characterized by a 3,5-dinitro-substituted aromatic core and a 2-methoxyethylamine side chain. It has emerged as a potent antitubercular agent, demonstrating activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains with minimal cytotoxicity to host cells . Its mechanism of action involves targeting decaprenyl-phosphoribose 2′-epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis .

Properties

IUPAC Name

N-(2-methoxyethyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-19-3-2-11-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,2-3H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTUYKZYCSGNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the 2-methoxyethyl group. One common method includes:

    Nitration: The benzamide precursor is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.

    Alkylation: The nitrated benzamide is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Types of Reactions:

    Reduction: The nitro groups in this compound can undergo reduction to form amino groups. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 3,5-diaminobenzamide derivatives.

    Substitution: Compounds with different substituents replacing the methoxyethyl group.

Scientific Research Applications

N-(2-methoxyethyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,5-dinitrobenzamide in biological systems is not fully understood. it is believed that the compound may interact with cellular proteins or DNA, leading to disruption of cellular processes. The nitro groups may also play a role in generating reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Antitubercular Analogues

Compound Name Substituent Group MIC (µg/mL) MBC (µg/mL) Cytotoxicity Reference
DNB1 2-(4-Methoxyphenoxy)ethyl 0.5–1.0* 1.0–2.0* None observed
DNB2 2-(Benzyloxy)ethyl 0.5–1.0* 1.0–2.0* None observed
N-(5-Azidopentyl)-3,5-dinitrobenzamide 5-Azidopentyl 0.25–0.5 0.5–1.0 Moderate

Notes:

  • DNB1 and DNB2 exhibit comparable potency, with MIC values ≤1 µg/mL against M. tuberculosis. Their low cytotoxicity distinguishes them from other derivatives like N-(5-azidopentyl)-3,5-dinitrobenzamide, which shows moderate host cell toxicity .
  • The 3,5-dinitro substitution on the benzene ring is critical for antimycobacterial activity, as it enhances electron-withdrawing effects, improving target binding .

Anticancer and Antimicrobial Analogues

Compound Name Substituent Group Biological Activity IC50/Effective Dose Reference
N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide 4-Aminocyclooctyl Anticancer (HeLa cells) 10 nM
3,5-Dinitrobenzamide (Parent compound) None (unsubstituted amide) Precursor for synthesis N/A
N-(2-Chloro-5-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide 2-Chloro-5-(trifluoromethyl)phenyl Screening compound (unspecified use) N/A

Notes:

  • N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide, isolated from Pseudonocardia endophytica, demonstrates selective cytotoxicity against cervical cancer (HeLa) cells, highlighting the role of bulky, cyclic substituents in anticancer activity .
  • Derivatives with aromatic substituents (e.g., chlorophenyl or trifluoromethylphenyl groups) are often utilized in high-throughput screening but lack defined therapeutic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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